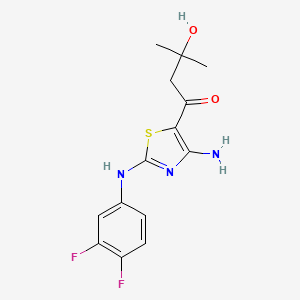
Hat-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hat-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP).
Analyse Des Réactions Chimiques
Types of Reactions
Hat-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
Hat-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications in treating parasitic diseases like Human African trypanosomiasis.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Hat-IN-8 exerts its effects by inhibiting the enzyme Trypanosoma brucei, which is essential for the survival and proliferation of the parasite . The compound penetrates the blood-brain barrier and targets the parasite within the central nervous system, disrupting its metabolic processes and leading to its death .
Comparaison Avec Des Composés Similaires
Hat-IN-8 is unique in its ability to penetrate the blood-brain barrier and effectively inhibit Trypanosoma brucei at low concentrations. Similar compounds include:
Symetine: Another inhibitor of Trypanosoma brucei with different molecular targets.
Triclabendazole: Used to treat parasitic infections but with a different mechanism of action.
Asparagusic acid: Exhibits antiparasitic activity but is structurally different from this compound.
This compound stands out due to its high potency and ability to cross the blood-brain barrier, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H15F2N3O2S |
|---|---|
Poids moléculaire |
327.35 g/mol |
Nom IUPAC |
1-[4-amino-2-(3,4-difluoroanilino)-1,3-thiazol-5-yl]-3-hydroxy-3-methylbutan-1-one |
InChI |
InChI=1S/C14H15F2N3O2S/c1-14(2,21)6-10(20)11-12(17)19-13(22-11)18-7-3-4-8(15)9(16)5-7/h3-5,21H,6,17H2,1-2H3,(H,18,19) |
Clé InChI |
ALCYRRQJEZSXOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
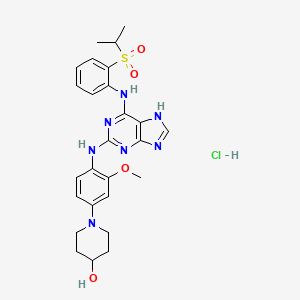

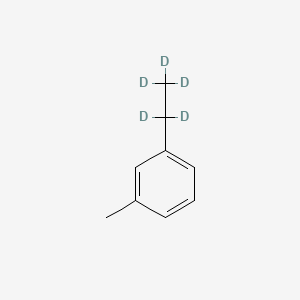
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

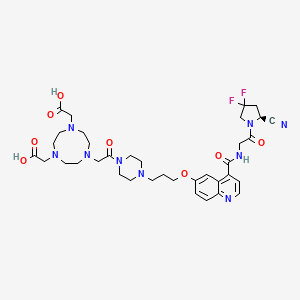
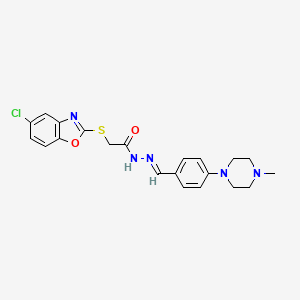
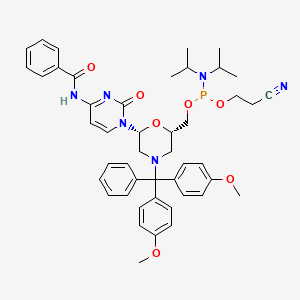
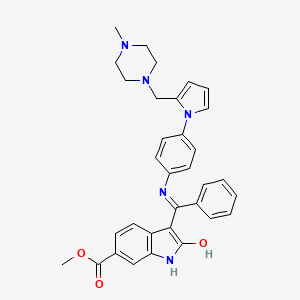


![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
